molecular formula C17H13Br2N3O2 B6124312 2-BROMO-N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

2-BROMO-N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B6124312
M. Wt: 451.1 g/mol
InChI Key: FGACGOXYKUJLCM-UHFFFAOYSA-N
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Description

2-BROMO-N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a significant structure in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of 2-BROMO-N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 5-bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-BROMO-N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core allows it to bind effectively to various biological targets, modulating their activity. The exact pathways involved can vary depending on the specific application, but it often includes inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other hydrazones and indole derivatives, such as:

Properties

IUPAC Name

2-bromo-N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N3O2/c1-9-7-10(18)8-12-14(17(24)22(2)15(9)12)20-21-16(23)11-5-3-4-6-13(11)19/h3-8,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACGOXYKUJLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2N=NC(=O)C3=CC=CC=C3Br)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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